molecular formula C8H8O3 B1215936 2,4-Dihydroxy-6-methylbenzaldehyde CAS No. 487-69-4

2,4-Dihydroxy-6-methylbenzaldehyde

Cat. No. B1215936
CAS RN: 487-69-4
M. Wt: 152.15 g/mol
InChI Key: LJFQTUKKYWDRAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde and its analogs has been explored through various chemical pathways. A notable method involves the reduction of aldehyde groups in sterically-hindered catechols to methoxymethyl or methyl analogues, which can further be oxidized to corresponding o-benzoquinones, indicating a pathway that could be adapted for the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde (Arsenyev et al., 2016). Additionally, self-terminated cascade reactions producing methylbenzaldehydes from ethanol have been reported, showcasing synthetic routes relevant to the compound (Moteki et al., 2016).

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-6-methylbenzaldehyde and related compounds has been characterized through various techniques. For instance, the conversion of 2,4-dihydroxybenzaldehyde to other derivatives and their structural characterization has been studied, shedding light on potential structural analogs (Hu et al., 1999).

Chemical Reactions and Properties

The compound undergoes various chemical reactions indicative of its functional groups. Reactions involving 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system highlight the chemical reactivity of similar compounds (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties, including the crystalline structure and stability, have been examined. The conformational stability and vibrational spectral analysis of related trihydroxybenzaldehydes offer insights into the physical characteristics and stability of such compounds (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties, particularly those related to the synthesis and reactivity of the compound, have been explored. For example, the chemical ecology of astigmatid mites and the synthesis of related compounds like 2-Hydroxy-6-methylbenzaldehyde provide a foundational understanding of the chemical properties and synthetic routes of interest (Noguchi et al., 1997).

Scientific Research Applications

Cascade Reactions in Ethanol Upgrading

2,4-Dihydroxy-6-methylbenzaldehyde is relevant in the context of ethanol upgrading reactions. Takahiko Moteki, A. Rowley, and D. Flaherty (2016) found that 2- and 4-Methylbenzaldehyde are precursors for phthalic anhydride and terephthalic acid, formed by sequential aldol condensations and subsequent dehydrocyclization on hydroxyapatite catalysts. This process competes with the Guerbet reaction, a key component in producing value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

Derivatives from Mangrove Fungus

Research by C. Shao, Chang-Yun Wang, Mei-Yan Wei, et al. (2009) discovered two new benzaldehyde derivatives, including 2,4-dihydroxy-6-methylbenzaldehyde, from a mangrove fungus. These derivatives, isolated from the South China Sea, were identified through comprehensive spectral data analysis, highlighting the importance of marine organisms in yielding unique chemical compounds (Shao et al., 2009).

Synthesis of Crotylbenzaldehydes

V. K. Ahluwalia, D. Singh, and R. Singh (1984) explored the synthesis of crotylbenzaldehydes, including 2,4-dihydroxy-6-methylbenzaldehyde. This process involves condensation with buta-1,3-diene and subsequent cyclisation, demonstrating an efficient method to produce important intermediates for various chemical applications (Ahluwalia, Singh, & Singh, 1984).

Pheromone Synthesis in Astigmatid Mites

The compound is also significant in the study of astigmatid mites' chemical ecology. Satoshi Noguchi, N. Mori, Y. Kuwahara, et al. (1997) synthesized 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' alarm and sex pheromones. Their research provided a pathway for developing practical applications of these pheromones (Noguchi et al., 1997).

Spectroscopic and Quantum Chemical Investigations

D. Jayareshmi, H. Robert, and D. Aruldhas (2021) conducted a study on 2-hydroxy-5-methylbenzaldehyde and its related molecules, including 2,4-dihydroxy-6-methylbenzaldehyde. They investigated nonlinear optical material properties using spectroscopic techniques and quantum chemical analysis, highlighting the potential of these compounds in optical applications (Jayareshmi, Robert, & Aruldhas, 2021).

properties

IUPAC Name

2,4-dihydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQTUKKYWDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291004
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-6-methylbenzaldehyde

CAS RN

487-69-4
Record name Orcylaldehyde
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Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Record name 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
YR Lee, X Wang - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
The efficient total synthesis of biologically interesting (±)-daurichromenic acid is accomplished starting from 2,4-dihydroxy-6-methylbenzoic acid or 2,4-dihydroxy-6-methylbenzaldehyde …
Number of citations: 20 pubs.rsc.org
VK Ahluwalia, D Singh, RP Singh - Monatshefte für Chemie/Chemical …, 1984 - Springer
Condensation of hydroxybenzaldehydes viz., 2,3,4-trihydroxy-, 2,4-dihydroxy-, 2,4-dihydroxy-6-methyl-, and 2,4-dihydroxy-3-iodo-6-methylbenzaldehydes with buta-1,3-diene in the …
Number of citations: 3 link.springer.com
T Yong, S Chen, Y Xie, O Shuai, X Li, D Chen… - Frontiers in …, 2018 - frontiersin.org
Agrocybe aegerita has long been utilized for promoting diuresis in traditional Chinese medicine (TCM) with a close correlation to hypouricemia. Ethanol (AAE) and water (AAW) extracts …
Number of citations: 16 www.frontiersin.org
JA Ballantine, CH Hassall, BD Jones - Phytochemistry, 1968 - Elsevier
Three metabolites which were isolated from different mutant strains of Aspergillus rugulosus have been identified as 2,4-dihydroxy-6-methylbenzaldehyde (III), 2,4-dihydroxy-6-(…
Number of citations: 32 www.sciencedirect.com
JP Lambooy - Journal of the American Chemical Society, 1956 - ACS Publications
By the use of the 2, 4-dihydroxymethylphenylalanines it has become possible to propose a theory for the sites of the linkages which exist between tyrosinase from the potato and a …
Number of citations: 34 pubs.acs.org
IN Vladimirova, VA Georgiyants - Chemistry of Natural Compounds, 2013 - Springer
Cetraria islandica L.(Iceland moss) is a characteristic representative of ground lichens of pine forests, bogs, tundra, and wooded tundra. It grows directly on soil or the bark of old stumps …
Number of citations: 6 link.springer.com
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
D Cisneros, EJ Cueto-Díaz, T Medina-Gil… - ACS Medicinal …, 2022 - ACS Publications
The trypanosome alternative oxidase (TAO), a mitochondrial enzyme involved in the respiration of the bloodstream form trypomastigotes of Trypanosoma brucei, is a validated drug …
Number of citations: 1 pubs.acs.org
L Xie, Y Takeuchi, LM Cosentino… - Journal of medicinal …, 2001 - ACS Publications
A series of disubstituted 3‘,4‘-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues (1−10) were synthesized and evaluated for inhibition of HIV-1 replication in H9 lymphocytes. 5-…
Number of citations: 196 pubs.acs.org
L Xie, Y Takeuchi, LM Cosentino… - Journal of medicinal …, 1999 - ACS Publications
To explore the structural requirements of (+)-cis-khellactone derivatives as novel anti-HIV agents, 24 monosubstituted 3‘,4‘-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives …
Number of citations: 208 pubs.acs.org

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